molecular formula C10H17NO2 B3173965 Cycloheptanone O-oxiranylmethyl-oxime CAS No. 951625-72-2

Cycloheptanone O-oxiranylmethyl-oxime

Cat. No.: B3173965
CAS No.: 951625-72-2
M. Wt: 183.25 g/mol
InChI Key: IAWDGSCDDLTCLU-UHFFFAOYSA-N
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Description

Cycloheptanone O-oxiranylmethyl-oxime is an organic compound with the molecular formula C10H17NO2 It is a derivative of cycloheptanone, featuring an oxime functional group and an oxiranylmethyl substituent

Scientific Research Applications

Cycloheptanone O-oxiranylmethyl-oxime has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The Beckmann rearrangement is a reaction discovered in the mid-1880’s by the chemist Ernst Otto Beckmann. The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C­–N bond . This methodology not only provides a direct approach to prepare cyclohexanone oxime, but also simplifies process chemistry .

Safety and Hazards

Like many organic compounds, exposure to cycloheptanone may pose potential health risks. Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Appropriate safety measures should be implemented when handling this compound .

Future Directions

By acylation of cyclopentanone and cycloheptanone oximes with carboxylic acids anhydrides or chlorides, new esters were obtained of cyclopentanone and cycloheptanone oximes . This opens up new possibilities for the synthesis of various complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone O-oxiranylmethyl-oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine to form the oxime, followed by the introduction of the oxiranylmethyl group. The reaction typically involves the following steps:

    Formation of the Oxime: Cycloheptanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form cycloheptanone oxime.

    Introduction of the Oxiranylmethyl Group: The oxime is then treated with an epoxide, such as epichlorohydrin, under basic conditions to introduce the oxiranylmethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone O-oxiranylmethyl-oxime undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The oxiranylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the oxime and the oxiranylmethyl group.

    Reduction: Amines derived from the reduction of the oxime group.

    Substitution: Substituted products where the oxiranylmethyl group is replaced by the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: Similar in structure but lacks the oxiranylmethyl group.

    Cyclopentanone oxime: Similar in structure but has a smaller ring size.

    Cycloheptanone oxime: Lacks the oxiranylmethyl group but shares the cycloheptanone backbone.

Properties

IUPAC Name

N-(oxiran-2-ylmethoxy)cycloheptanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-4-6-9(5-3-1)11-13-8-10-7-12-10/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWDGSCDDLTCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NOCC2CO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270512
Record name Cycloheptanone, O-(2-oxiranylmethyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-72-2
Record name Cycloheptanone, O-(2-oxiranylmethyl)oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanone, O-(2-oxiranylmethyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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